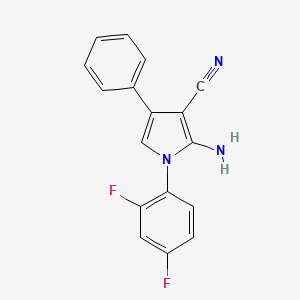![molecular formula C20H21Cl2N3O3S B11472043 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B11472043.png)
2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Indole derivatives, including 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as antiviral, anti-inflammatory, and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Fluoro-indole derivatives: Studied for their potential as antiviral agents.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.
Properties
Molecular Formula |
C20H21Cl2N3O3S |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-11-12(2)24-18-6-5-13(7-14(11)18)10-23-20(26)15-8-19(17(22)9-16(15)21)29(27,28)25(3)4/h5-9,24H,10H2,1-4H3,(H,23,26) |
InChI Key |
PFBMHDBJYNQBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11471966.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11471998.png)

![5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11472014.png)
![N-(4-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11472017.png)
![Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11472018.png)
![N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide](/img/structure/B11472021.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472027.png)
![2-amino-7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472031.png)
![N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11472033.png)
![3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11472035.png)
![N'-[(2E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide](/img/structure/B11472041.png)
![methyl [4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11472047.png)
